molecular formula C17H16FNO B5695940 N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide

N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide

Cat. No. B5695940
M. Wt: 269.31 g/mol
InChI Key: YACFNFAQAJFAIY-DHZHZOJOSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide, commonly known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEA is a member of the acrylamide family and is synthesized through a multi-step process involving the reaction of 4-fluorophenyl ethylamine and cinnamoyl chloride.

Mechanism of Action

The mechanism of action of FPEA is not fully understood. However, it has been proposed that FPEA exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. FPEA has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
FPEA has been shown to possess various biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, FPEA has been shown to possess anti-inflammatory activity. FPEA has also been shown to possess analgesic activity, making it a potential candidate for the development of new painkillers.

Advantages and Limitations for Lab Experiments

One of the major advantages of FPEA is its potent anticancer and antimicrobial activity. This makes it a potential candidate for the development of new anticancer and antimicrobial agents. However, one of the major limitations of FPEA is its toxicity. FPEA has been shown to possess cytotoxicity against normal cells, which limits its potential use in clinical settings.

Future Directions

There are several future directions for the study of FPEA. One of the most promising directions is the development of new anticancer and antimicrobial agents based on the structure of FPEA. Additionally, further studies are needed to understand the mechanism of action of FPEA and to identify potential targets for its activity. Furthermore, studies are needed to investigate the potential use of FPEA in the treatment of other diseases, such as inflammation and pain.

Synthesis Methods

The synthesis of FPEA involves a multi-step process that starts with the reaction of 4-fluorophenyl ethylamine and cinnamoyl chloride in the presence of a base. This reaction results in the formation of the intermediate compound, N-(4-fluorophenyl)-N-(3-phenylprop-2-enoyl)ethanamine. This intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to obtain the final product, FPEA.

Scientific Research Applications

FPEA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of FPEA is in the field of medicinal chemistry. FPEA has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, FPEA has been shown to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

(E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACFNFAQAJFAIY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide

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